molecular formula C19H22N2O B5200688 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B5200688
M. Wt: 294.4 g/mol
InChI Key: SOPUQXHVHBWMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as MTBD, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. MTBD is a bicyclic compound that contains a diazatricyclo ring system and a 3-methylbenzyl group.

Mechanism of Action

The mechanism of action of 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to involve the disruption of protein-protein interactions. 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to bind to specific sites on target proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can lead to changes in cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects:
11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a variety of biochemical and physiological effects. In cancer cell lines, 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to induce apoptosis, or programmed cell death. Additionally, 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to inhibit the growth and migration of cancer cells. In terms of its effects on protein-protein interactions, 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to selectively disrupt the interaction between certain proteins without affecting others. This selectivity is important for studying the specific roles of these protein complexes in cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments is its selectivity for specific protein complexes. This allows researchers to study the role of these complexes in cellular processes without affecting other processes. Additionally, 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a small molecule, which makes it easier to deliver to cells and tissues compared to larger molecules such as antibodies. However, one limitation of using 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is its relatively low yield and purity, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research involving 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One area of interest is the development of more efficient synthesis methods for 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and its effects on protein-protein interactions. This could lead to the development of more selective and effective chemical probes for studying these interactions. Finally, the anti-tumor activity of 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one should be further explored, with a focus on identifying the specific types of cancer that are most responsive to this compound.

Synthesis Methods

11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2,4-dioxopentanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-methylbenzylamine to form the desired product, 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have potential applications in scientific research. One of the primary uses of 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is as a chemical probe for studying protein-protein interactions. 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can be used to selectively target specific protein complexes and disrupt their function, allowing researchers to study the role of these complexes in various cellular processes. Additionally, 11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have anti-tumor activity in certain cancer cell lines, making it a potential candidate for cancer research.

properties

IUPAC Name

11-[(3-methylphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-4-2-5-15(8-14)10-20-11-16-9-17(13-20)18-6-3-7-19(22)21(18)12-16/h2-8,16-17H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPUQXHVHBWMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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